

# Application Notes and Protocols: Spectroscopic Analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

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## Compound of Interest

Compound Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Cat. No.: B135653

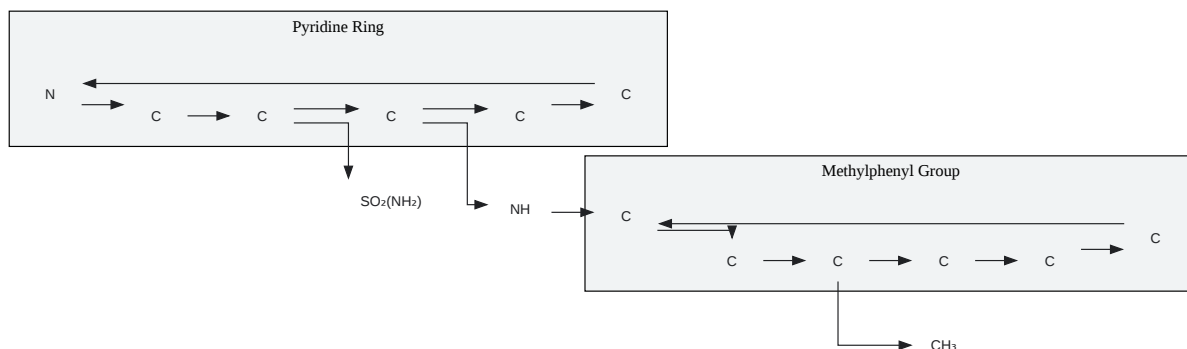
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## Introduction

**4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** is a key intermediate in the synthesis of the diuretic drug Torsemide.[1][2] As such, its purity and structural confirmation are of critical importance in pharmaceutical development and quality control. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The compound is also known as Torsemide Impurity B or Torsemide Related Compound A.[3][4]

## Chemical Structure



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Caption: Chemical structure of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.

### Table 1: $^1\text{H}$ NMR and $^{13}\text{C}$ NMR Data[1]

Assignment	$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ ) $\delta$ (ppm)	$^{13}\text{C}$ NMR (101 MHz, DMSO- $d_6$ ) $\delta$ (ppm)
Pyridine-H	8.65 (s, 1H), 8.25 (d, J=5.9 Hz, 1H), 6.99 (d, J=5.9 Hz, 1H)	152.68, 149.07, 147.33, 120.61, 107.85
Phenyl-H	7.33 (t, J=7.7 Hz, 1H), 7.15-7.03 (m, 3H)	139.20, 138.12, 129.42, 126.03, 124.12, 123.02
NH	8.06 (s, 1H)	-
SO <sub>2</sub> NH <sub>2</sub>	7.76 (s, 2H)	-
CH <sub>3</sub>	2.33 (s, 3H)	20.90

**Table 2: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3291	N-H Stretch (amino group)	Medium-Strong
~3400-3200	N-H Stretch (sulfonamide)	Medium-Strong, Broad
~3100-3000	Aromatic C-H Stretch	Medium-Weak
~2950-2850	Aliphatic C-H Stretch (methyl)	Weak
~1600, ~1475	Aromatic C=C Bending	Medium-Strong
~1330-1290	Asymmetric SO <sub>2</sub> Stretch	Strong
~1153	Symmetric SO <sub>2</sub> Stretch	Strong

**Table 3: High-Resolution Mass Spectrometry (HR-MS) Data[1]**

Parameter	Value
Ionization Mode	ESI
Calculated m/z [M+H] <sup>+</sup>	264.0728
Found m/z [M+H] <sup>+</sup>	264.0793

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR Spectroscopy

- **Sample Weighing:** Accurately weigh 10-20 mg of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.
- **Solvent Selection:** Use deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) as the solvent.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If the solution is not clear, filter it through a small cotton plug in the pipette to remove any particulate matter.
- **Final Volume:** Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically a height of ~4-5 cm).
- **Capping and Labeling:** Securely cap the NMR tube and label it appropriately.

### Protocol 2: NMR Data Acquisition

- **Instrument:** A 400 MHz (or higher) NMR spectrometer.
- **Experiment:** Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
- **Parameters (<sup>1</sup>H NMR):**
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Acquisition time: 3-4 seconds
  - Spectral width: -2 to 12 ppm

- Experiment: Acquire a standard one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
- Parameters ( $^{13}\text{C}$  NMR):
  - Number of scans: 1024 or more (as the sample is dilute)
  - Relaxation delay: 2 seconds
  - Acquisition time: 1-2 seconds
  - Spectral width: 0 to 200 ppm
- Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the  $^1\text{H}$  spectrum to the residual DMSO peak at 2.50 ppm and the  $^{13}\text{C}$  spectrum to the DMSO peak at 39.52 ppm.

## Protocol 3: Sample Preparation for IR Spectroscopy (KBr Pellet Method)

- Materials:
  - **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** (1-2 mg)
  - FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
  - Agate mortar and pestle
  - Pellet press
- Procedure:
  1. Grind the KBr in the agate mortar to a fine powder.
  2. Add the sample to the KBr and grind the mixture thoroughly to ensure homogeneity.
  3. Transfer the powdered mixture to the pellet press die.

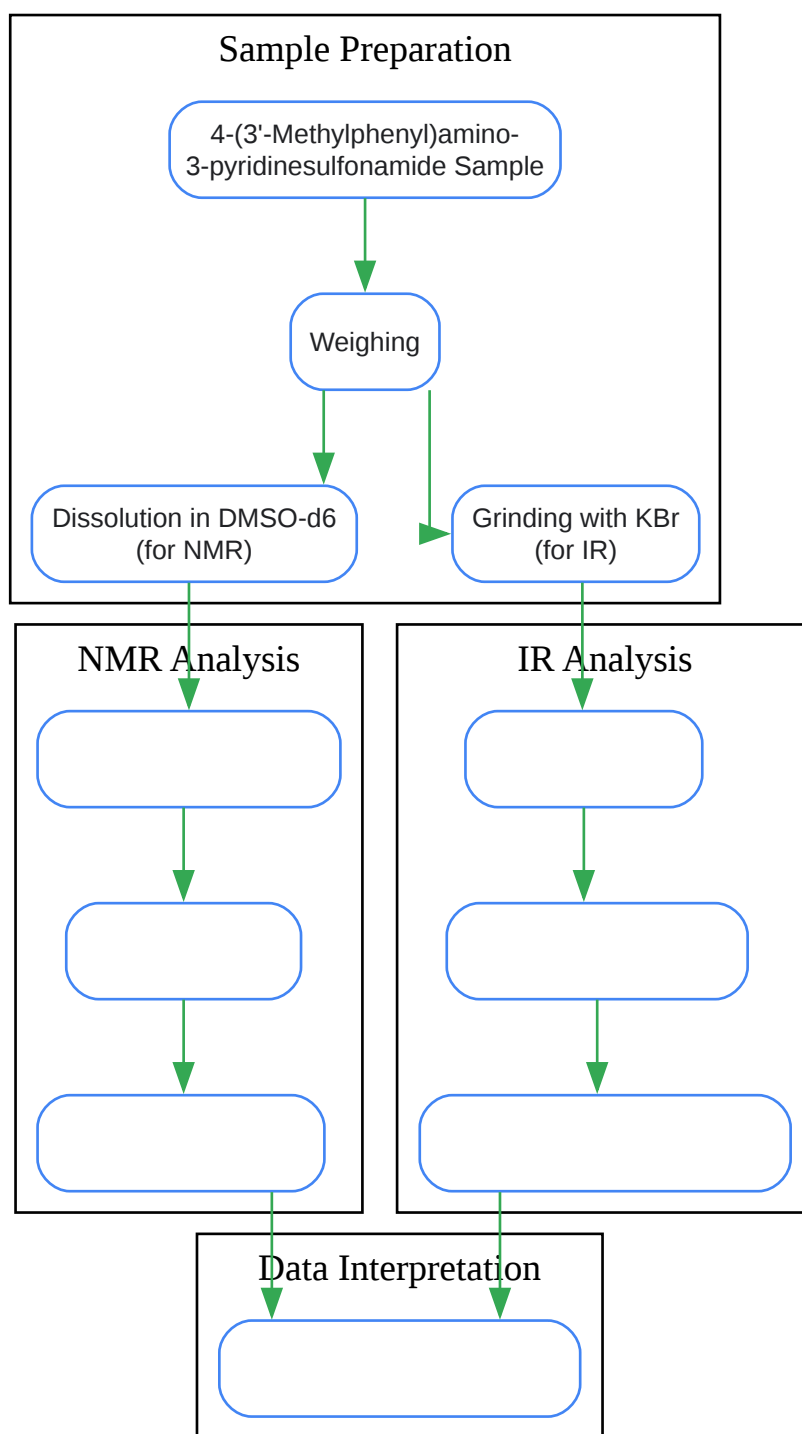
4. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
5. Carefully remove the KBr pellet and place it in the sample holder of the FTIR spectrometer.

## Protocol 4: IR Data Acquisition

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Acquire a background spectrum with an empty sample holder to account for atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum: Place the KBr pellet with the sample in the spectrometer's sample compartment and acquire the sample spectrum.
- Parameters:
  - Spectral range: 4000-400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of scans: 16-32
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

## Diagrams

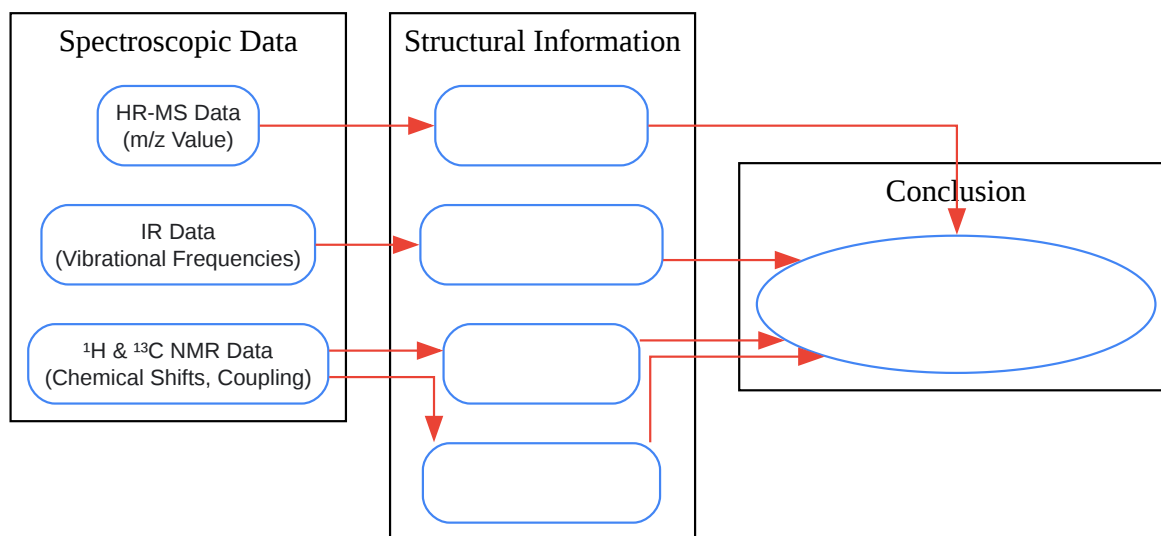
## Experimental Workflow



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Caption: Workflow for the spectroscopic analysis of the target compound.

## Spectral Data Interpretation Logic



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Caption: Logical relationship for spectral data interpretation.

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## References

- 1. [thieme-connect.com](https://www.thieme-connect.com) [[thieme-connect.com](https://www.thieme-connect.com)]
- 2. [veeprho.com](https://www.veeprho.com) [[veeprho.com](https://www.veeprho.com)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. Torsemide Related Compound A USP Reference Standard Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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